Cas no 2172191-58-9 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid)
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid
- EN300-1539727
- 2172191-58-9
- 3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid
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- Inchi: 1S/C26H30N2O6/c1-17(2)28(13-11-23(29)30)24(31)26(12-14-33-16-26)27-25(32)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,32)(H,29,30)
- InChI Key: FTLOVYNDMUGYFH-UHFFFAOYSA-N
- SMILES: O1CCC(C(N(CCC(=O)O)C(C)C)=O)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 466.21038668g/mol
- Monoisotopic Mass: 466.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 736
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 105Ų
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1539727-50mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-100mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-250mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-500mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-1000mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-2500mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-5000mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-10000mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1539727-0.05g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1539727-0.1g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]-N-(propan-2-yl)formamido}propanoic acid |
2172191-58-9 | 0.1g |
$2963.0 | 2023-06-05 |
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid
Recent Advances in the Study of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid (CAS: 2172191-58-9)
The compound 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid (CAS: 2172191-58-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propan-2-yl formamide moiety, is increasingly recognized for its potential applications in peptide synthesis and drug development. Recent studies have focused on its role as a versatile building block in the synthesis of bioactive peptides and its utility in the development of novel therapeutic agents.
One of the key areas of research involving this compound is its application in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a protecting group for amino acids during peptide synthesis, and the unique structural features of this compound make it particularly useful for the introduction of specific functional groups into peptide chains. Recent publications have highlighted its efficacy in facilitating the synthesis of complex peptides with high yield and purity, which is critical for the development of peptide-based therapeutics.
In addition to its role in peptide synthesis, 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid has been investigated for its potential as a scaffold in medicinal chemistry. Researchers have explored its use in the design of small-molecule inhibitors targeting various enzymes and receptors. For instance, a recent study demonstrated its incorporation into a series of inhibitors targeting proteases involved in inflammatory pathways, showing promising results in preclinical models. The compound's ability to confer stability and bioavailability to these inhibitors has been a focal point of these investigations.
Another significant advancement is the exploration of this compound's pharmacokinetic properties. Recent pharmacokinetic studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use in drug development. These studies have revealed favorable characteristics, such as moderate plasma stability and low toxicity, making it a viable candidate for further optimization and clinical development.
Furthermore, the compound's utility in bioconjugation strategies has been a topic of interest. Its reactive carboxyl group allows for efficient conjugation with various biomolecules, enabling the development of targeted drug delivery systems. Recent work has demonstrated its application in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic payload, enhancing the specificity and efficacy of the therapeutic agent.
In conclusion, 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-yl-N-(propan-2-yl)formamido}propanoic acid (CAS: 2172191-58-9) represents a multifaceted tool in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug design and bioconjugation, with recent studies underscoring its potential in developing next-generation therapeutics. Continued research into its properties and applications is expected to yield further innovations in the field.
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